molecular formula C10H8ClF3N2O B3035960 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one CAS No. 338791-67-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one

Cat. No.: B3035960
CAS No.: 338791-67-6
M. Wt: 264.63 g/mol
InChI Key: OJAXBPABTPXUDX-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a chlorotrifluoromethylpyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.

    Reduction: The compound can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of lactams.

    Reduction: Formation of pyrrolidine derivatives.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.

    1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine: A related compound with an amine group instead of a ketone.

    2-Hydroxy-3-chloro-5-(trifluoromethyl)pyridine: Another derivative used in organic synthesis.

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a chlorotrifluoromethylpyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O/c11-7-4-6(10(12,13)14)5-15-9(7)16-3-1-2-8(16)17/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAXBPABTPXUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185397
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338791-67-6
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338791-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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